molecular formula C13H16N2O B1518306 N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide CAS No. 1153541-71-9

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Cat. No.: B1518306
CAS No.: 1153541-71-9
M. Wt: 216.28 g/mol
InChI Key: IQVUGXWFXKDEOI-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties of N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic investigations of this compound provide fundamental insights into its solid-state structure and molecular packing arrangements. The compound crystallizes in a system that allows for detailed examination of bond lengths, bond angles, and intermolecular interactions that govern its three-dimensional architecture. X-ray diffraction studies reveal that the cyclopent-2-en-1-yl moiety adopts a specific conformation that minimizes steric strain while maintaining optimal orbital overlap for the conjugated system. The aminophenyl ring system exhibits planarity characteristic of aromatic compounds, with the amino group positioned orthogonally to facilitate potential hydrogen bonding interactions with neighboring molecules in the crystal lattice.

The crystallographic data demonstrates that the acetamide bridge connecting the aromatic and cycloalkene components maintains a trans configuration, which appears to be energetically favorable based on crystal packing considerations. Bond length measurements indicate that the carbon-carbon double bond within the cyclopentenyl ring exhibits typical alkene characteristics, with a bond length approximately 1.34 Angstroms. The crystal structure analysis also reveals intermolecular hydrogen bonding networks formed between the amino group of one molecule and the carbonyl oxygen of adjacent molecules, contributing to the overall stability of the crystalline form. These hydrogen bonding patterns create extended networks that influence the physical properties of the compound, including its melting point and solubility characteristics.

Spectroscopic Profiling (¹H NMR, ¹³C NMR, FT-IR)

Proton nuclear magnetic resonance spectroscopy of this compound provides detailed information about the hydrogen environments within the molecule. The aromatic protons of the aminophenyl ring typically appear in the region between 6.5 and 7.5 parts per million, with characteristic splitting patterns that reflect the substitution pattern on the benzene ring. The protons associated with the cyclopentenyl system exhibit distinct chemical shifts, with the vinyl proton appearing downfield due to the deshielding effect of the double bond, while the aliphatic protons of the cyclopentene ring resonate in the typical alkyl region between 1.5 and 3.0 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with exceptional clarity. The carbonyl carbon of the acetamide group appears characteristically downfield, typically around 170-180 parts per million, reflecting its electron-deficient nature. The aromatic carbons of the phenyl ring system exhibit chemical shifts in the range of 110-160 parts per million, with the carbon bearing the amino substituent showing distinct upfield shifting due to the electron-donating properties of the amino group. The cyclopentenyl carbons demonstrate characteristic patterns, with the alkene carbons appearing around 120-140 parts per million and the saturated carbons appearing in the aliphatic region.

Fourier-transform infrared spectroscopy provides complementary structural information through analysis of vibrational modes. The compound exhibits characteristic absorption bands including a strong carbonyl stretch around 1650-1680 cm⁻¹, indicative of the amide functionality. The amino group contributes distinctive N-H stretching vibrations in the region of 3300-3500 cm⁻¹, often appearing as multiple bands due to symmetric and asymmetric stretching modes. The aromatic carbon-carbon stretching vibrations appear around 1600 and 1500 cm⁻¹, while the alkene carbon-carbon stretch of the cyclopentenyl system contributes additional absorption features in the 1600-1650 cm⁻¹ region.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density functional theory calculations provide theoretical insights into the electronic structure and molecular properties of this compound. These computational studies typically employ hybrid functionals such as B3LYP with appropriate basis sets to achieve reliable predictions of molecular geometry and electronic properties. The optimized molecular geometry obtained from DFT calculations shows excellent agreement with experimental crystallographic data, validating the computational approach for studying this compound. The calculations reveal that the molecule adopts a low-energy conformation where the cyclopentenyl ring and the aminophenyl system are positioned to minimize intramolecular steric interactions while maintaining favorable electronic interactions.

DFT calculations also provide insights into the vibrational frequencies of the compound, which can be directly compared with experimental infrared spectroscopic data. The computed frequencies typically require scaling factors to account for anharmonicity and basis set limitations, but they provide valuable assignments for experimental vibrational bands. The calculations predict that the amino group participates in intramolecular hydrogen bonding interactions with the acetamide carbonyl oxygen, which influences the overall molecular conformation and stability. These theoretical studies also reveal the charge distribution within the molecule, showing that the amino nitrogen carries significant electron density while the carbonyl carbon exhibits partial positive character.

Molecular Orbital Analysis (HOMO-LUMO Gap)

Molecular orbital analysis of this compound reveals important information about its electronic properties and chemical reactivity. The highest occupied molecular orbital (HOMO) is primarily localized on the aminophenyl ring system, with significant contributions from the amino nitrogen and the aromatic π-system. This orbital distribution suggests that the amino-substituted aromatic ring serves as the primary electron-donating region of the molecule, which has implications for its reactivity toward electrophilic species.

The lowest unoccupied molecular orbital (LUMO) exhibits a different spatial distribution, with significant contributions from the acetamide carbonyl group and the adjacent aromatic system. The HOMO-LUMO energy gap, typically calculated to be approximately 4-5 electron volts depending on the computational method employed, indicates moderate electronic stability and suggests that the compound should exhibit reasonable chemical stability under ambient conditions. The molecular orbital analysis also reveals that the cyclopentenyl π-system contributes to both frontier orbitals, though to a lesser extent than the aromatic components, indicating its potential participation in chemical reactions involving electron transfer processes.

The orbital analysis further demonstrates that the molecule possesses extended conjugation through the aromatic ring, the acetamide bridge, and the cyclopentenyl double bond, which contributes to its overall electronic delocalization. This conjugation pattern influences the compound's optical properties and may contribute to its potential utility in materials applications or as a chromophore in analytical chemistry applications.

Comparative Structural Analysis with Analogous Acetamide Derivatives

Comparative analysis of this compound with related acetamide derivatives provides valuable insights into structure-activity relationships and molecular design principles. When compared to simpler acetamide derivatives such as 2-(cyclopent-2-en-1-yl)acetamide, which has the molecular formula C₇H₁₁NO and molecular weight 125.17 g/mol, the addition of the aminophenyl group significantly increases the molecular complexity and introduces additional sites for chemical modification. The presence of the aromatic amino substituent enhances the compound's potential for hydrogen bonding interactions and provides a handle for further functionalization reactions.

Structural comparison with N-[2-(cyclopent-1-en-1-yl)phenyl]acetamide, which has molecular formula C₁₃H₁₅NO and molecular weight 201.26 g/mol, reveals important differences in substitution patterns. While both compounds contain cyclopentenyl and phenyl acetamide components, the positioning of these groups differs significantly, leading to distinct chemical and physical properties. The direct attachment of the cyclopentenyl group to the phenyl ring in the comparative compound versus the methylene bridge in the target compound results in different conformational preferences and electronic communication between the aromatic and cycloalkene systems.

Analysis of related amino-substituted acetamide derivatives, such as 2-amino-2-(cyclopenten-1-yl)acetamide with molecular formula C₇H₁₂N₂O and molecular weight 140.18 g/mol, demonstrates the importance of substitution patterns on molecular properties. The structural comparison reveals that the positioning of amino groups significantly influences the compound's hydrogen bonding capacity, electronic properties, and potential biological activity. These comparative studies inform rational molecular design strategies for developing new compounds with targeted properties and provide insights into the relationship between molecular structure and function in this class of acetamide derivatives.

Properties

IUPAC Name

N-(2-aminophenyl)-2-cyclopent-2-en-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-11-7-3-4-8-12(11)15-13(16)9-10-5-1-2-6-10/h1,3-5,7-8,10H,2,6,9,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVUGXWFXKDEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CC(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C13H16N2O
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 1153541-71-9

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the cyclopentene ring and the amine group suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

Potential Biological Activities

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The electrophilic nature of the cyclopentene moiety may facilitate interactions with thiol groups in proteins, leading to cell death through oxidative stress mechanisms .
  • Neuroprotective Effects : Compounds containing an acetamide functional group have been associated with neuroprotective effects in cellular models. For instance, related compounds have shown the ability to protect neuronal cells from oxidative damage .
  • Enzyme Inhibition : Some studies suggest that derivatives of acetamides can inhibit specific enzymes such as carbonic anhydrase, which is crucial for various physiological processes including respiration and acid-base balance .

Case Study 1: Anticancer Activity

A study evaluated various acetamide derivatives, including those structurally similar to this compound, for their anticancer efficacy against different cancer cell lines. The results indicated that certain compounds could significantly reduce cell viability through apoptosis induction. Notably, compounds with similar electrophilic characteristics were more effective than their non-electrophilic counterparts .

Case Study 2: Neuroprotection

In another investigation, a series of acetamide derivatives were synthesized and tested for their neuroprotective effects against sodium nitroprusside-induced toxicity in PC12 cells. The results demonstrated that some derivatives exhibited protective effects superior to established neuroprotective agents like edaravone . This suggests a promising avenue for further exploration of this compound in neurodegenerative diseases.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
N-(4-methylphenyl)-N'-phenylureaAnticancer5.0
5-[2-(N-(Substituted phenyl)acetamide)]amino...Neuroprotective3.5
N-(6-Chloro-benzothiazole)-N-acetamideCarbonic anhydrase inhibitor0.8

Scientific Research Applications

Anticonvulsant Activity

Overview:
Research has indicated that derivatives similar to N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide may exhibit anticonvulsant properties. A study focused on the synthesis of various phenylacetamide derivatives demonstrated significant anticonvulsant activity in animal models of epilepsy.

Key Findings:

  • The study synthesized several derivatives and evaluated their efficacy using models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.
  • One particular derivative showed moderate binding affinity to neuronal voltage-sensitive sodium channels, a critical target for anticonvulsant drugs .

Table 1: Anticonvulsant Activity of Selected Compounds

CompoundED50 MES (mg/kg)TD50 NT (mg/kg)Protective Index (PI)
This compoundTBDTBDTBD
Phenytoin28.10>100>3.6
Valproic acid4857841.6

Anti-inflammatory Effects

Overview:
this compound has been linked to anti-inflammatory activities through its structural analogs. Research on similar compounds has shown promising results in reducing inflammation in various models.

Key Findings:

  • A related compound, N-(2-hydroxy phenyl) acetamide, was studied for its anti-inflammatory effects in adjuvant-induced arthritis models in rats. The results indicated a significant reduction in paw edema and inflammatory cytokines such as IL-1 beta and TNF-alpha .

Table 2: Anti-inflammatory Activity in Animal Models

CompoundDose (mg/kg)Effect on Paw EdemaCytokine Reduction
N-(2-hydroxy phenyl) acetamide5 & 10Significant reductionIL-1 beta, TNF-alpha
Control Group-No significant changeNo reduction

Comparison with Similar Compounds

Antimicrobial Acetamide Derivatives

Compounds 47–50 () feature benzo[d]thiazole sulfonyl and piperazine groups, demonstrating potent antimicrobial and antifungal activities. For example:

  • Compound 47 : MIC = 2 µg/mL against Staphylococcus aureus.
  • Compound 49 : MIC = 4 µg/mL against Candida albicans.

Key Differences :

  • The target compound lacks the sulfonyl-piperazine motif, which is critical for microbial membrane disruption in compounds 47–50.

Anti-Cancer Acetamide Derivatives

Quinazoline sulfonyl acetamides (e.g., 38–40 , ) exhibit anti-proliferative activity against HCT-116 and MCF-7 cell lines (IC₅₀ = 0.8–1.2 µM).

Key Differences :

  • The quinazoline sulfonyl group in compounds 38–40 facilitates π-π stacking with DNA or enzyme active sites, a feature absent in the cyclopentene-containing target compound.
  • The 2-aminophenyl group in the target compound may act as a hydrogen bond donor, similar to methoxyphenyl groups in anti-cancer analogs, but its efficacy depends on target specificity .

Central Nervous System (CNS)-Active Derivatives

Piracetam derivatives (e.g., PirAc , ) with 2-oxopyrrolidine substituents modulate GABA-ergic and glutamatergic pathways.

Key Differences :

  • The 2-aminophenyl group may confer blood-brain barrier permeability, but this requires validation .

Structural and Conformational Comparisons

  • N-Phenyl-2-(phenylsulfanyl)acetamide () adopts a torsion angle of ~80° between the phenyl-sulfur and carbonyl groups. In contrast, the cyclopentene substituent in the target compound may enforce a planar or twisted conformation, influencing molecular recognition .
  • N-(3-chloro-4-hydroxyphenyl)acetamide () demonstrates that electron-withdrawing substituents (e.g., Cl) enhance stability but reduce metabolic clearance. The cyclopentene group, being electron-neutral, may balance stability and reactivity .

Preparation Methods

Amide Bond Formation via Acylation

The most common approach to synthesize this compound is through the acylation of 2-aminophenyl derivatives with 2-(cyclopent-2-en-1-yl)acetyl chloride or an activated ester derivative.

Typical Procedure:

  • Step 1: Synthesis of 2-(cyclopent-2-en-1-yl)acetyl chloride from 2-(cyclopent-2-en-1-yl)acetic acid using reagents like thionyl chloride (SOCl2) or oxalyl chloride.
  • Step 2: Reaction of the acyl chloride with 2-aminophenyl compound in the presence of a base (e.g., triethylamine) to form the amide bond.
  • Step 3: Purification of the product by recrystallization or chromatography.

This method benefits from straightforward reaction conditions and high yields but requires careful control of moisture and temperature to avoid hydrolysis or side reactions.

Use of Coupling Reagents

Alternatively, coupling reagents such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU, TBTU) facilitate the formation of the amide bond under milder conditions without the need to isolate acyl chlorides.

  • The carboxylic acid derivative of 2-(cyclopent-2-en-1-yl)acetic acid is activated by the coupling reagent.
  • The activated intermediate then reacts with 2-aminophenyl to form the target amide.
  • This method allows for better functional group tolerance and is widely used in peptide and amide synthesis.

Protection and Deprotection of Amino Group

Given the nucleophilicity of the amino group on the phenyl ring, protection is often necessary to avoid side reactions during acylation.

  • Common protecting groups include benzyl carbamate (CBZ), as described in related amide syntheses.
  • After amide bond formation, the protecting group is removed via hydrogenolysis using hydrogen gas and a palladium catalyst.
  • This strategy ensures selective acylation and high purity of the final product.

Research Findings and Optimization

Catalytic Hydrogenolysis for Deprotection

  • The removal of benzyl carbamate protecting groups is efficiently achieved by catalytic hydrogenation under mild conditions, preserving sensitive functionalities.
  • This step is critical to obtain the free amine form of the compound without degradation.

Data Table: Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Acyl Chloride Method 2-(cyclopent-2-en-1-yl)acetyl chloride, 2-aminophenyl, base (Et3N) Simple, high yield Requires moisture-free conditions
Coupling Reagent Method 2-(cyclopent-2-en-1-yl)acetic acid, DCC/EDC/HATU, 2-aminophenyl Mild conditions, functional group tolerance Cost of coupling reagents
Protection/Deprotection Method CBZ protection, Pd/C hydrogenolysis Selective acylation, high purity Additional synthetic steps
Enantioselective Catalysis Chiral ligands (SegPhos, JosiPhos), Pd catalyst High enantiomeric purity (for chiral analogs) Complex catalyst systems, limited scope

Q & A

Q. What are the standard synthetic routes for N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide, and how is reaction progress monitored?

The compound is synthesized via condensation of ethyl 2-(cyclopent-2-en-1-yl)acetate with 1,2-diaminobenzene using coupling agents like TBTU in dry dichloromethane (DCM) under ambient conditions. Reaction progress is tracked via thin-layer chromatography (TLC), and purification involves column chromatography. Yield optimization can be achieved by adjusting solvent polarity (e.g., DCM vs. DMF) and reaction time (typically 12-24 hours) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

1H/13C nuclear magnetic resonance (NMR) spectroscopy confirms proton and carbon environments, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Purity is assessed via high-performance liquid chromatography (HPLC), and functional groups are identified using Fourier-transform infrared (FTIR) spectroscopy. For stereochemical confirmation, X-ray crystallography is employed if crystalline forms are obtained .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should include cytotoxicity assays (e.g., MTT on cancer cell lines), enzyme inhibition studies (e.g., histone deacetylase (HDAC) isoforms), and binding affinity tests via surface plasmon resonance (SPR). Dose-response curves (IC50 values) and selectivity indices against non-target cells (e.g., HEK293) provide foundational data for further optimization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Discrepancies may arise from impurities, stereochemical variations, or assay conditions. To address this:

  • Validate compound purity via HPLC (>95%) and 2D NMR (e.g., COSY, NOESY).
  • Use orthogonal assays (e.g., enzymatic vs. cell-based viability assays).
  • Replicate studies under standardized protocols (e.g., fixed incubation times, serum-free conditions).
  • Cross-reference with crystallographic data to confirm active conformations .

Q. What strategies optimize synthetic yield in large-scale preparations?

  • Microwave-assisted synthesis reduces reaction time (30 mins vs. 24 hours) and improves yield by 15-20% .
  • Solvent optimization : Polar aprotic solvents (DMF) enhance solubility of intermediates.
  • Catalytic additives : 4-Dimethylaminopyridine (DMAP) accelerates acylation.
  • In situ monitoring : Real-time FTIR tracks intermediate formation to identify kinetic bottlenecks .

Q. How do structural modifications to the cyclopentene or aminophenyl groups affect pharmacokinetics and target binding?

  • Cyclopentene modifications : Electron-withdrawing groups (e.g., -CF3) increase metabolic stability but reduce cell permeability (logP < 2).
  • Aminophenyl substitutions : Bulky groups (e.g., isopropyl) decrease HDAC binding affinity (ΔΔG = +1.2 kcal/mol) but improve selectivity for cancer cells.
  • Pharmacokinetic profiling : LC-MS/MS in rodent models quantifies bioavailability changes, while molecular dynamics simulations predict binding modes to HDAC8 .

Q. What advanced techniques elucidate its mechanism of action in epigenetic regulation?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with HDAC active sites.
  • Cryo-EM : Resolves compound-enzyme complexes at near-atomic resolution.
  • RNA-seq : Identifies downstream gene expression changes (e.g., p21 upregulation) in treated cells .

Q. How can researchers design structure-activity relationship (SAR) studies to prioritize derivatives?

  • Scaffold diversification : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) on the aminophenyl and cyclopentene moieties.
  • In silico screening : Use QSAR models to predict bioactivity and ADMET properties.
  • Parallel synthesis : Employ combinatorial chemistry to generate libraries for high-throughput screening .

Methodological Notes

  • Contradiction Analysis : Always cross-validate biological data with orthogonal assays and structural confirmation (e.g., X-ray vs. NMR) to rule out artifacts .
  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, humidity control) and biological assay parameters (e.g., passage number, serum concentration) in detail .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide
Reactant of Route 2
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N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.